Atrasentan - 173937-91-2

Atrasentan

Catalog Number: EVT-260586
CAS Number: 173937-91-2
Molecular Formula: C29H38N2O6
Molecular Weight: 510.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atrasentan is a potent and selective antagonist of the endothelin A receptor (ETA). [, ] Endothelins are a family of peptides with potent vasoconstrictor properties. They exert their effects by binding to two main receptor subtypes, ETA and endothelin B (ETB). [] Atrasentan exhibits a high binding affinity for ETA receptors, effectively blocking the binding and downstream signaling of endothelin-1. [] This selectivity for ETA over ETB receptors is a key characteristic of Atrasentan. [, ]

Mechanism of Action

Atrasentan exerts its effects primarily by binding to and blocking the activation of ETA receptors. [] This action inhibits the downstream signaling cascade initiated by endothelin-1, a potent vasoconstrictor. [] By blocking ETA receptors, Atrasentan disrupts the various physiological and pathological processes mediated by endothelin-1.

Applications
  • Diabetic Kidney Disease (DKD): Atrasentan has been extensively investigated for its potential to treat DKD. Studies have demonstrated that Atrasentan effectively reduces albuminuria, a key marker of kidney damage, in patients with type 2 diabetes and nephropathy. [, , ] This reduction in albuminuria is believed to be mediated by Atrasentan's ability to restore the glomerular endothelial glycocalyx barrier, which plays a crucial role in preventing protein leakage into the urine. [] Additionally, Atrasentan has been shown to improve renal hemodynamics and reduce renal histopathological changes in diabetic rodent models with pre-existing renal disease. [] These findings highlight the potential of Atrasentan as a therapeutic agent for slowing the progression of DKD.

  • Cancer: The endothelin system, including ETA receptors, has been implicated in the development and progression of various cancers, including prostate cancer. [, , ] Atrasentan has been explored as a potential anticancer agent based on its ability to inhibit tumor cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis (the spread of cancer cells to distant sites). [, ] Preclinical studies have shown promising results with Atrasentan reducing tumor growth and metastasis in models of prostate cancer. [] Additionally, clinical trials have demonstrated that Atrasentan can delay disease progression in men with hormone-refractory prostate cancer, particularly in those with bone metastases. [, , ] While Atrasentan has not met its primary endpoints in all clinical trials for cancer treatment, further research is warranted to fully elucidate its potential in specific cancer subtypes or in combination with other therapies.

Future Directions
  • Personalized medicine: The SONAR trial identified a link between specific genetic polymorphisms and Atrasentan plasma exposure, influencing its long-term efficacy and safety. [] This discovery highlights the potential for personalized medicine approaches, where genetic testing could identify individuals more likely to benefit from Atrasentan treatment with a favorable safety profile. Future research should focus on validating these findings and developing genetic testing strategies to guide Atrasentan prescription, optimizing its therapeutic benefits while minimizing risks.

  • Combination therapies: While Atrasentan has shown promise as a single agent in various disease models, exploring its potential in combination with other established therapies is a promising avenue for future research. For example, combining Atrasentan with SGLT2 inhibitors in DKD could provide additive or synergistic effects in reducing albuminuria, blood pressure, and mesangial matrix expansion, leading to better disease management. [] Similarly, combining Atrasentan with other anticancer agents may enhance its efficacy in targeting specific tumor types or overcoming drug resistance.

  • Understanding the complex interplay of endothelin receptors: While Atrasentan is a selective ETA receptor antagonist, the endothelin system is complex with potential interplay between ETA and ETB receptors in various physiological and pathological conditions. [, ] Future research should delve into the specific roles and interactions of these receptors in different disease contexts. Understanding these complexities could lead to the development of more targeted and effective endothelin receptor modulators, potentially improving therapeutic outcomes for a range of diseases.

Bosentan

Compound Description: Bosentan is a dual endothelin receptor antagonist, exhibiting affinity for both endothelin-A (ETA) and endothelin-B (ETB) receptors. [] It is clinically used for treating pulmonary arterial hypertension.

Relevance: While both atrasentan and bosentan act as endothelin receptor antagonists, they differ in their receptor selectivity. Atrasentan demonstrates a higher selectivity for ETA receptors, whereas bosentan acts as a dual antagonist. This difference in selectivity profiles may lead to variations in their pharmacological effects and clinical applications. For instance, the higher ETA selectivity of atrasentan has been investigated for potential benefits in treating diabetic nephropathy with a lower risk of fluid retention compared to dual antagonists. []

Endothelin-1

Compound Description: Endothelin-1 (ET-1) is an endogenous peptide and the most potent vasoconstrictor known. [] It exerts its effects by binding to ETA and ETB receptors.

Relevance: ET-1 is the primary endogenous ligand for the receptor that atrasentan targets. Atrasentan acts as a competitive antagonist, blocking the binding of ET-1 to the ETA receptor and inhibiting its downstream effects. Understanding the interplay between ET-1 and atrasentan is crucial for understanding the therapeutic benefits of atrasentan in conditions where ET-1 signaling is dysregulated. []

YM598

Compound Description: YM598 is a selective endothelin-A receptor antagonist that displays high selectivity for ETA receptors over ETB receptors. []

Relevance: Similar to atrasentan, YM598 exhibits selectivity for ETA receptors, making it a potentially valuable tool in dissecting the specific roles of ETA receptors in various physiological and pathological processes. YM598 has shown promising preclinical results as a potential therapeutic agent for conditions like hypertension. []

Rifampin

Compound Description: Rifampin is an antibiotic primarily used to treat tuberculosis. It is also known to induce cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism. []

Relevance: Research indicates that rifampin can impact the pharmacokinetics of atrasentan. It is thought to act as both an inhibitor of organic anion transporting polypeptide-mediated hepatic uptake of atrasentan and an inducer of its metabolism. [] This interaction highlights the importance of considering potential drug-drug interactions when co-administering atrasentan with rifampin.

Avosentan

Compound Description: Avosentan is a selective endothelin-A receptor antagonist. []

Properties

CAS Number

173937-91-2

Product Name

Atrasentan

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C29H38N2O6

Molecular Weight

510.6 g/mol

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1

InChI Key

MOTJMGVDPWRKOC-XTBZXYEFSA-N

SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Solubility

Soluble in DMSO

Synonyms

(11C)ABT-627
2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid
A 127722
A 127722.5
A 147627
A-127722
A-127722.5
A-147627
A127722
A127722.5
A147627
ABT 627
ABT-627
ABT627
atrasentan
Atrasentan Hydrochloride
Xinlay

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.